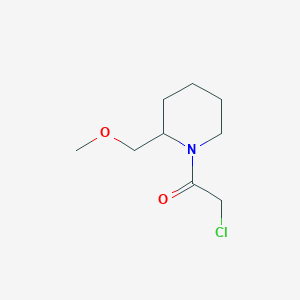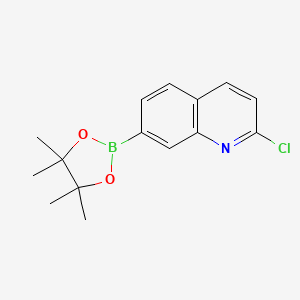
2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of a similar compound, 2,2-Bis(phenylselanyl)-1-(p-tolyl)vinyl 2-oxo-2-(p-tolyl)acetate, was reported to be achieved via the reaction of p-tolylacetylene with diphenyl diselenide and benzoyl peroxide in benzene under atmospheric conditions . The process provides a rare example of the direct and selective transformation of a terminal alkyne to the corresponding geminal diseleno-substituted alkene .Chemical Reactions Analysis
In the synthesis of a related compound, a unique multi-coupling reaction of a terminal alkyne (p-tolylacetylene), benzoyl peroxide, and diphenyl diselenide was reported to produce a novel 1,2-diketone compound containing a geminal diseleno-substituted alkene moiety .Aplicaciones Científicas De Investigación
Photodegradation and Environmental Applications
Studies on parabens, which are esters of p-hydroxybenzoic acid like 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate, reveal their photodegradation mechanisms and environmental impacts. Parabens are widely used as preservatives in various products, leading to concerns about their persistence and degradation in water environments. Research demonstrates the efficiency of UVC and UVC/H2O2 systems in degrading these compounds, offering insights into potential environmental remediation approaches (Gmurek et al., 2015). The study on the occurrence, fate, and behavior of parabens in aquatic environments further underscores the importance of understanding their environmental pathways and impacts (Haman et al., 2015).
Oxidation Mechanisms and Synthetic Applications
The oxidation of hydrocarbons and related compounds, including those structurally related to this compound, plays a critical role in synthetic chemistry. Studies explore the selective oxidation by aqueous platinum salts, revealing mechanisms that could influence the synthesis of related compounds (Labinger et al., 1993). Another research avenue includes the use of o-iodoxybenzoic acid in DMSO for mild oxidation of alcohols and 1,2-diols, offering a pathway for modifying or synthesizing compounds related to this compound (Frigerio & Santagostino, 1994).
Selective Separation and Polymer Degradation
Research on compounds structurally akin to this compound includes their use in selective metal separation and understanding polymer degradation. Studies on proton-ionizable acyclic dibenzopolyethers and their polymers, for example, provide insights into their application in selective lead(II) separation, highlighting the relevance of these compounds in environmental and analytical chemistry (Hayashita et al., 1996). Additionally, the examination of thermal and thermo-oxidative degradation of polyesters offers insights into the stability and breakdown pathways of materials related to this compound (Botelho et al., 2001).
Propiedades
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 2-hydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-11-6-8-12(9-7-11)15(18)10-20-16(19)13-4-2-3-5-14(13)17/h2-9,17H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFUOUATYDOAQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorophenyl)-2-{[6-(2-methoxyphenyl)-7-oxo-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2685952.png)
![2-{1-[3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridin-4-yl]-N-methylformamido}-N,N-diethylacetamide](/img/structure/B2685954.png)
![3-cinnamyl-8-cyclopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2685955.png)
![{4-[(4-Bromobenzyl)oxy]-3-ethoxyphenyl}methanol](/img/structure/B2685957.png)



![3-methyl-6-phenyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2685964.png)

![N-(2,5-difluorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2685967.png)

![N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]furan-2-carboxamide](/img/structure/B2685969.png)

